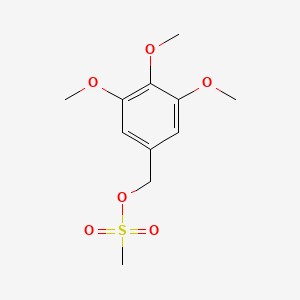
3,4,5-Trimethoxybenzyl methanesulfonate
Vue d'ensemble
Description
3,4,5-Trimethoxybenzyl methanesulfonate is a useful research compound. Its molecular formula is C11H16O6S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
3,4,5-Trimethoxybenzyl methanesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to participate in reactions that yield biologically active molecules.
Synthesis of Drug Precursors
The compound is utilized as a precursor in the synthesis of several pharmaceutical agents. For example, derivatives of this compound have been explored for their potential use in developing drugs targeting specific diseases. It is particularly noted for its role in synthesizing isoquinoline alkaloids, which have demonstrated significant biological activities including analgesic and antitumor effects .
Antifungal Activity
Research has indicated that compounds derived from this compound exhibit antifungal properties. These compounds have been tested against various fungal strains, showing promising results in inhibiting growth and proliferation . This application is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments.
Chemical Synthesis Applications
In addition to its pharmaceutical relevance, this compound is valuable in organic synthesis.
Catalytic Reactions
The compound can function as a catalyst or a reagent in various organic reactions. Methanesulfonic acid (the acid form of methanesulfonate) is known for its utility as a Brønsted acid catalyst in esterification and alkylation reactions . This property extends to the trimethoxybenzyl derivative, making it useful in synthesizing esters and other functionalized compounds.
Green Chemistry
The use of this compound aligns with principles of green chemistry due to its relatively low toxicity and environmental impact compared to traditional strong acids like sulfuric acid. Its application in biodiesel production exemplifies this trend towards more sustainable chemical processes .
Case Studies and Research Findings
Several studies have documented the applications of this compound and its derivatives:
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The methanesulfonate group facilitates S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms, depending on reaction conditions. Common nucleophiles and outcomes include:
*Yields vary with steric/electronic effects of nucleophiles and solvent polarity.
Reduction Reactions
Controlled reduction replaces the sulfonate group with hydrogen:
Elimination Reactions
Base-induced elimination produces alkenes via E2 mechanisms:
| Base | Solvent | Temperature | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| DBU | DCM | 40°C | 3,4,5-Trimethoxystyrene | Preferential trans-alkene | |
| K<sub>t</sub>BuO | THF | 60°C | 3,4,5-Trimethoxystyrene | Mixed stereoisomers |
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Product | Applications | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivatives | Drug intermediates | |
| Heck Reaction | Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, NEt<sub>3</sub> | Styrenes | Polymer precursors |
Oxidation to Aldehydes
Oxidative cleavage of the benzyl-sulfonate bond yields aromatic aldehydes:
| Oxidizing System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hexamine/HOAc | 90°C, 8 hrs | 3,4,5-Trimethoxybenzaldehyde | 60–70% | |
| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 50°C | 3,4,5-Trimethoxybenzoic acid | 55% |
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to moisture leads to gradual hydrolysis to 3,4,5-Trimethoxybenzyl alcohol .
-
Thermal Decomposition : Degrades above 200°C, forming methanesulfonic acid and polymeric byproducts.
Key Research Findings
-
The methanesulfonate group enhances reactivity 5–10× compared to chlorides in nucleophilic substitutions due to better leaving-group ability ( of CH<sub>3</sub>SO<sub>3</sub>H ≈ −1.2 vs. HCl ≈ −8 $$).
-
In Suzuki couplings, electron-rich trimethoxybenzyl groups improve catalyst turnover by stabilizing Pd intermediates.
-
Competitive elimination occurs in polar aprotic solvents (e.g., DMSO) with strong bases.
This compound’s versatility makes it indispensable in synthesizing pharmaceuticals (e.g., neuromuscular agents), agrochemicals, and functional materials. Further studies on enantioselective substitutions and green solvent systems are ongoing.
Propriétés
Formule moléculaire |
C11H16O6S |
|---|---|
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
(3,4,5-trimethoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C11H16O6S/c1-14-9-5-8(7-17-18(4,12)13)6-10(15-2)11(9)16-3/h5-6H,7H2,1-4H3 |
Clé InChI |
QOJSXPQUMFTJBX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)COS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














